Potassium isoxazole-4-trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro(1,2-oxazol-4-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BF3NO.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDWITPXGRGRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CON=C1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BF3KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peroxide-Mediated Oxidation of Isoxazole Precursors
Patent CN104262279A outlines a two-step oxidation process to convert cyclopropyl isoxazole intermediates into potassium isoxazole-4-trifluoroborate. The first step employs peroxy organic acids (e.g., peracetic acid) at –30°C to 50°C to generate a highly purified isoxazole humulone intermediate (M343). The second step uses hydrogen peroxide donors (e.g., H₂O₂) in the presence of organic or mineral acids to introduce the sulfonyloxy group, yielding the final product.
Critical Parameters:
-
Temperature control : Reactions below –10°C minimize side reactions but risk oxidant accumulation, leading to thermal runaway upon heating.
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Oxidant stoichiometry : Excess H₂O₂ (10 equiv) achieves 98% conversion at room temperature, as demonstrated in RSC studies.
Table 1 : Impact of H₂O₂ Equivalents on Reaction Conversion
| H₂O₂ (equiv) | Temperature (°C) | Conversion (%) |
|---|---|---|
| 1 | 25 | 36 |
| 3 | 25 | 71 |
| 5 | 25 | 93 |
| 10 | 25 | 98 |
Trifluoroboration Techniques
Boron Trifluoride Etherate Complexation
The Sigma-Aldrich product page for this compound (CAS 2306257-53-2) indicates that trifluoroboration typically involves reacting isoxazole-4-boronic acid with BF₃·OEt₂ in anhydrous conditions. Subsequent potassium hydroxide treatment precipitates the trifluoroborate salt.
Purification Protocol:
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Solvent extraction : Crude product is dissolved in methylene chloride and washed with water (≥2×).
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Recrystallization : Ethanol is used to isolate crystals with ≥96% purity.
Fluorination Methods
Electrophilic Fluorination with Selectfluor™
Durham University researchers developed a one-pot fluorination method using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This approach introduces fluorine atoms at the 4-position of the isoxazole ring, bypassing the need for pre-functionalized intermediates.
Reaction Conditions :
Chemical Reactions Analysis
Types of Reactions
Potassium isoxazole-4-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole-4-trifluoroborate derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole-4-trifluoroborate derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted isoxazole compounds.
Scientific Research Applications
Cross-Coupling Reactions
Potassium isoxazole-4-trifluoroborate has been effectively utilized in cross-coupling reactions to form carbon-carbon bonds. The compound serves as a nucleophile in reactions with electrophilic partners such as aryl halides and triflates. For instance, it has been reported that potassium trifluoroborates can facilitate the formation of substituted purines, which are crucial in medicinal chemistry due to their biological activity .
Table 1: Cross-Coupling Reactions Using this compound
| Reaction Type | Electrophile Type | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromides | Pd(OAc)₂, K₃PO₄, Toluene/H₂O | Up to 90% |
| Rh-Catalyzed Addition | Alkenes | Rh catalyst, KHF₂ | High yield |
| Coupling with Halopurines | Halopurines | Pd(OAc)₂, Microwave conditions | Good yield |
Synthesis of Bioactive Compounds
The compound has also found applications in synthesizing various bioactive molecules. For example, it has been employed to create derivatives of immunomodulatory imide drugs through efficient coupling reactions that maintain the integrity of sensitive functional groups within the target molecules . The ability to perform these reactions under mild conditions is particularly advantageous for preserving complex structures.
Case Study: Antitubercular Activity
Recent studies have highlighted the potential of this compound derivatives as inhibitors of Mycobacterium tuberculosis. In a high-throughput screening campaign, compounds derived from this boron reagent were identified as promising candidates with significant antitubercular activity . The screening involved assessing over 150,000 compounds for their ability to inhibit the polyketide synthase 13 (Pks13) enzyme, which is essential for mycobacterial survival.
Case Study: Synthesis of Heterocycles
Another notable application involves the synthesis of heterocyclic compounds using this compound. In one study, researchers successfully utilized this boron reagent in a Huisgen reaction to form 1,3,4-oxadiazoles, which are prevalent in biologically active molecules . This method demonstrated improved yields and reaction conditions compared to traditional approaches.
Mechanism of Action
The mechanism of action of potassium isoxazole-4-trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a suitable substrate. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the isoxazole-4-trifluoroborate moiety to the palladium catalyst. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The isoxazole-4-trifluoroborate group is transferred from this compound to the palladium-aryl complex.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The reactivity and applications of potassium trifluoroborates are highly dependent on substituents attached to the boron center. Key structural analogs include:
| Compound | Substituents | CAS Number | Purity | Molecular Formula |
|---|---|---|---|---|
| Potassium isoxazole-4-trifluoroborate | Unsubstituted isoxazole | 2306257-53-2 | 96% | C₃H₂BF₃KNO |
| Potassium 3,5-dimethylisoxazole-4-trifluoroborate | Methyl groups at 3,5-positions | 1111732-84-3 | 98% | C₅H₆BF₃KNO |
| Potassium (4-propoxyphenyl)trifluoroborate | 4-propoxyphenyl group | 850623-60-8 | >95% | C₉H₁₁BF₃KO |
| Potassium N-Boc-aminomethyltrifluoroborate | N-Boc-protected aminomethyl group | N/A | ≤100% | C₆H₁₂BF₃KNO₂ |
- Electron-Donating vs. Electron-Withdrawing Groups: The unsubstituted isoxazole in this compound offers moderate electron-withdrawing effects, enhancing oxidative stability but requiring stronger bases (e.g., Cs₂CO₃) for coupling reactions . Methyl groups in the 3,5-positions () increase steric bulk, slowing transmetalation kinetics but improving shelf life due to reduced moisture sensitivity . Alkoxy-substituted analogs (e.g., 4-propoxyphenyl, ) exhibit enhanced solubility in organic solvents, facilitating reactions in non-polar media .
Purity and Stability
- Purity : Commercial samples of this compound typically achieve 96% purity (), slightly lower than methyl-substituted analogs (98%, ), likely due to residual salts from synthesis .
- Stability :
- The unsubstituted isoxazole derivative is hygroscopic, requiring storage under inert gas, whereas methylated analogs () are less moisture-sensitive .
- Aryl-substituted trifluoroborates (e.g., 4-propoxyphenyl, ) demonstrate superior thermal stability (decomposition >200°C) compared to heterocyclic analogs (<150°C) .
Biological Activity
Potassium isoxazole-4-trifluoroborate is a versatile compound primarily utilized in organic synthesis, particularly in cross-coupling reactions. Its biological activity is gaining attention due to its potential applications in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound functions as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The mechanism involves three key steps:
- Oxidative Addition : The palladium catalyst reacts with an aryl halide to form a palladium-aryl complex.
- Transmetalation : The isoxazole-4-trifluoroborate group transfers to the palladium-aryl complex.
- Reductive Elimination : The desired product forms, regenerating the palladium catalyst.
Cytotoxicity and Anticancer Activity
Recent studies have investigated the cytotoxic effects of various isoxazole derivatives, including this compound, on human cancer cell lines. Notably:
- Cytotoxic Effects : Compounds derived from isoxazoles demonstrated significant cytotoxicity against human promyelocytic leukemia cell lines (HL-60). Isoxazoles (3) and (6) exhibited IC50 values ranging from 86 to 755 μM, indicating their potential as anticancer agents .
- Mechanisms of Action : Isoxazole (3) was shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest. Conversely, isoxazole (6) primarily induced cell cycle arrest .
Inhibition of Enzymatic Activity
Isoxazole derivatives have been evaluated for their inhibitory effects on various enzymes:
- CYP17A1 Inhibition : A study demonstrated that certain isoxazoles moderately inhibited CYP17A1 activity, which is crucial for steroidogenesis. The maximum inhibition observed was linked to specific structural modifications within the isoxazole framework .
| Compound | CYP17A1 Inhibition (%) |
|---|---|
| 41a | 11% at 50 µM |
| 41f | Moderate |
This inhibition profile suggests that modifications to the isoxazole structure can enhance selectivity and potency against this enzyme.
Case Study 1: Anticancer Properties
In a study evaluating new isoxazole derivatives, researchers found that specific compounds significantly affected gene expression related to apoptosis and cell cycle regulation. The results indicated that these compounds could serve as potential leads for developing novel anticancer therapies.
Case Study 2: Drug Development
Research focused on synthesizing new isoxazolyl steroids revealed that certain derivatives exhibited promising biological activities, including selective inhibition of CYP enzymes relevant in drug metabolism. This highlights the potential of this compound in designing drugs with improved pharmacokinetic profiles .
Q & A
Q. What are the established synthetic routes for Potassium Isoxazole-4-Trifluoroborate, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution or metal-mediated cross-coupling. A common method involves reacting isoxazole derivatives with potassium trifluoroborate salts under anhydrous conditions. For example, potassium alkoxymethyltrifluoroborates are prepared using bromomethyl precursors and KHF₂ . Yield optimization requires controlled temperature (0–25°C), inert atmospheres, and moisture-free solvents (e.g., THF or DMF). Impurities often arise from hydrolysis, necessitating rigorous drying of reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : To confirm trifluoroborate integrity (δ ≈ -135 to -150 ppm for BF₃⁻) .
- ¹H/¹³C NMR : To verify isoxazole ring substitution patterns and boron bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity .
- X-ray Diffraction : For crystal structure analysis, critical for confirming stereochemistry in coordination complexes .
Q. How should this compound be stored to ensure stability?
The compound is moisture-sensitive and prone to hydrolysis. Store under argon or nitrogen at -20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF) for handling .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling?
The trifluoroborate group acts as a stable borate source, undergoing transmetallation with palladium catalysts (e.g., Pd(PPh₃)₄). The isoxazole ring’s electron-withdrawing properties enhance boron’s electrophilicity, accelerating oxidative addition. Key steps include:
Q. How can coupling efficiency be optimized when using sterically hindered aryl chlorides?
Challenges include slow transmetallation and catalyst poisoning. Strategies:
- Catalyst selection : Bulky ligands (e.g., SPhos) reduce steric hindrance .
- Elevated temperatures : 80–100°C in microwave-assisted reactions improve kinetics .
- Additives : Tetrabutylammonium bromide (TBAB) enhances solubility of aryl chlorides .
Q. How should researchers address contradictions in reported catalytic efficiencies for similar trifluoroborates?
Discrepancies often stem from:
Q. What role does this compound play in synthesizing bioactive molecules?
The isoxazole moiety is prevalent in antimicrobial and anticancer agents. This compound enables modular construction of heterocyclic cores via cross-coupling, as seen in analogs of COX-2 inhibitors .
Q. Can computational models predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculates transition-state energies for transmetallation, guiding ligand design. Molecular dynamics (MD) simulations model solvent interactions, aiding in solvent selection for challenging substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
